

Predicted Antimicrobial Spectrum of Brevinin-2-RA8

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Compound of Interest

Compound Name: *Brevinin-2-RA8 peptide precursor*

Cat. No.: *B1577713*

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Content Type: Technical Guide / Whitepaper Subject: Peptide Therapeutics & Drug Discovery
Target Peptide: Brevinin-2-RA8 (UniProt ID: E3SYJ1) Source Organism: Rana arvalis (Moor Frog)

Executive Summary

Brevinin-2-RA8 is a 33-residue, cationic, amphipathic antimicrobial peptide (AMP) belonging to the Brevinin-2 family. Characterized by a conserved C-terminal "Rana box" (cyclic heptapeptide domain), this peptide exhibits a predicted broad-spectrum efficacy against Gram-negative and Gram-positive bacteria.[1]

Unlike traditional antibiotics that target specific intracellular enzymes, Brevinin-2-RA8 is predicted to act primarily via membrane disruption, making it a potent candidate for targeting multidrug-resistant (MDR) pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.

Core Specifications

Property	Value
Sequence	GLLDTIKNMAINAAKGAGVSVLNALSCKLSKTC
Length	33 Amino Acids
Net Charge	+3 (at pH 7.0)
Hydrophobicity	High (Rich in Leu, Ile, Val, Ala)
Structural Motif	N-terminal Amphipathic -Helix + C-terminal Cyclic Loop (Rana Box)
Predicted Class	Membrane-active, pore-forming AMP

Structural Analysis & Physicochemical Drivers

The antimicrobial potency of Brevinin-2-RA8 is not random; it is a deterministic function of its physicochemical topology.

Sequence Topology

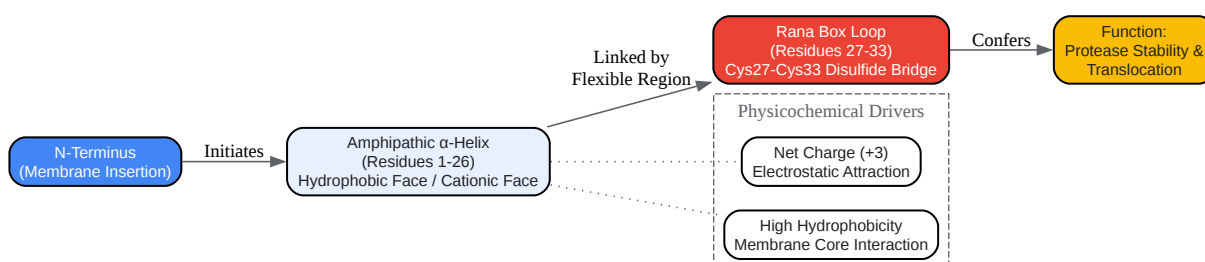
The sequence GLLDTIKNMAINAAKGAGVSVLNALSCKLSKTC reveals three distinct functional domains:

- N-Terminal Helix (Residues 1–26):
 - Composition: Rich in hydrophobic (Leu, Ile, Val) and hydrophilic/cationic (Lys, Asn, Thr) residues arranged in a heptad repeat.
 - Function: In aqueous solution, this region is unstructured. Upon contact with the bacterial membrane (anisotropic environment), it folds into an amphipathic -helix. This segregation of hydrophobic and hydrophilic faces drives membrane insertion.
- The Hinge/Linker:
 - The Glycine/Serine rich region (G16-A17-G18-V19-S20) provides conformational flexibility, allowing the helix to orient itself parallel to the lipid bilayer surface.

- The "Rana Box" (Residues 27–33):
 - Sequence: C-K-L-S-K-T-C
 - Structure: An intramolecular disulfide bridge between Cys27 and Cys33 forms a stable cyclic loop.
 - Function: This domain protects the peptide from carboxypeptidase degradation and facilitates translocation across the outer membrane of Gram-negative bacteria.

Visualization of Structural Domains

The following diagram illustrates the functional segmentation of the Brevinin-2-RA8 sequence.



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Caption: Functional domain architecture of Brevinin-2-RA8 showing the transition from the helical insertion domain to the stability-conferring Rana Box.

Predicted Antimicrobial Spectrum

Based on the SAR of the Brevinin-2 family (specifically homologs like Brevinin-2R and Brevinin-2GU), the predicted spectrum for Brevinin-2-RA8 is Broad-Spectrum with a bias toward Gram-negative organisms due to the Rana box functionality.

Quantitative Predictions (MIC Ranges)

Note: Values are predicted based on homology modeling with Brevinin-2R and Brevinin-2E.

Target Organism	Predicted MIC (μM)	Efficacy Level	Mechanistic Rationale
Gram-Negative			
Escherichia coli	2 – 8	High	Cationic charge (+3) binds LPS; Rana box aids outer membrane transit.
Pseudomonas aeruginosa	4 – 16	High	High hydrophobicity overcomes P. aeruginosa outer membrane impermeability.
Acinetobacter baumannii	4 – 16	High	Effective against MDR strains due to non-specific membrane lysis.
Gram-Positive			
Staphylococcus aureus	4 – 16	Moderate/High	Peptidoglycan porous enough for helical penetration; effective against MRSA.
Bacillus subtilis	2 – 8	High	High susceptibility to membrane depolarization.
Fungi			
Candida albicans	10 – 30	Moderate	Requires higher concentration to penetrate eukaryotic-like fungal cell wall.

The "Trade-Off": Hemolytic Activity

A critical parameter for Brevinin-2 peptides is toxicity. Brevinin-2-RA8 is predicted to have moderate hemolytic activity (HC50 ~50–100 μ M).

- Cause: High hydrophobicity allows the peptide to interact with zwitterionic phosphatidylcholine lipids found in mammalian erythrocytes, not just anionic bacterial lipids.
- Mitigation: The "Rana box" slightly reduces hemolytic potential compared to linear analogs by constraining the C-terminus, preventing deep insertion into the mammalian bilayer core.

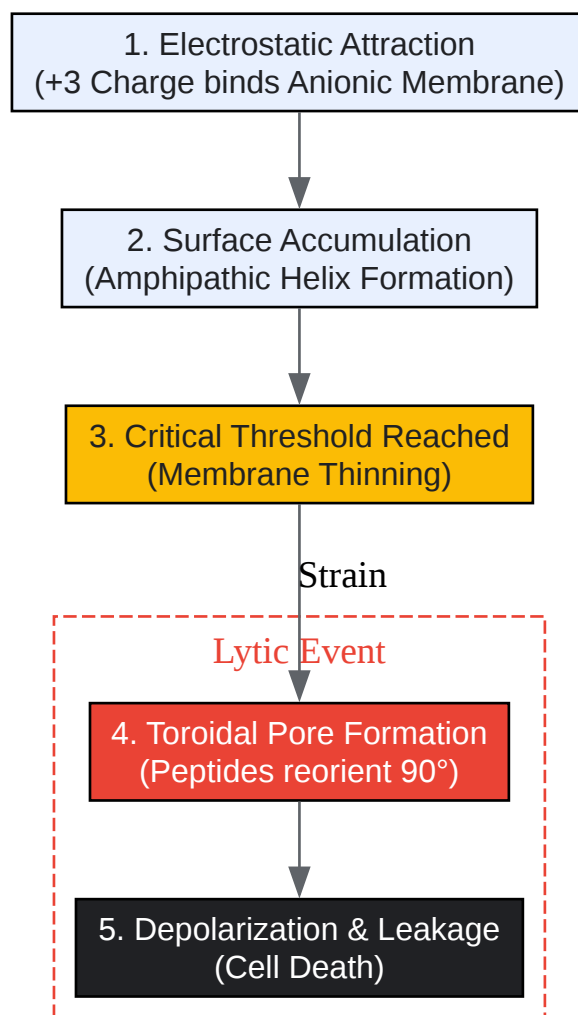
Mechanism of Action (MOA)

Brevinin-2-RA8 does not rely on a specific receptor. Its mechanism is kinetic and physical.

The "Carpet-to-Pore" Transition

- Electrostatic Attraction: The +3 charge (Lys residues) attracts the peptide to the negatively charged bacterial surface (LPS in Gram-negatives; Teichoic acids in Gram-positives).
- Surface Accumulation (Carpet Model): The peptides align parallel to the membrane surface, covering it like a carpet. The hydrophobic face buries into the lipid headgroups.
- Threshold & Insertion: Once a critical concentration is reached, the membrane curvature strain forces the peptides to reorient perpendicularly.
- Toroidal Pore Formation: The peptides line a water-filled pore, with lipid headgroups bending inward. This causes depolarization (loss of ATP) and leakage of intracellular contents.

MOA Pathway Diagram



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Caption: Step-wise mechanism of Brevinin-2-RA8 induced bacterial cell lysis via the Toroidal Pore model.

Experimental Validation Protocols

To confirm these predictions, the following self-validating experimental workflows are required.

Minimum Inhibitory Concentration (MIC) Assay

Objective: Quantify the potency against standard strains (*E. coli* ATCC 25922, *S. aureus* ATCC 29213).

- Preparation: Dissolve lyophilized Brevinin-2-RA8 in 0.01% acetic acid/0.2% BSA (prevents plastic adsorption).
- Inoculum: Adjust bacteria to

CFU/mL in Muller-Hinton Broth (cation-adjusted).
- Dilution: Perform serial 2-fold dilutions of peptide (range: 0.5 μ M to 64 μ M) in 96-well polypropylene plates.
- Incubation: 37°C for 18–24 hours.
- Readout: MIC is the lowest concentration with no visible growth ($OD_{600} < 0.1$).
- Validation: Positive control (Polymyxin B) and Sterility control must be valid.

Circular Dichroism (CD) Spectroscopy

Objective: Verify the structural transition from random coil to

-helix.

- Buffer A (Aqueous): 10 mM Phosphate buffer (pH 7.4). Predicted Result: Random Coil (Minima near 200 nm).
- Buffer B (Membrane Mimic): 50% Trifluoroethanol (TFE) or 30 mM SDS micelles. Predicted Result:

-Helix (Double minima at 208 nm and 222 nm).
- Calculation: Helicity (%) =

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